molecular formula C11H8F2O3 B12637208 2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid

2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid

Cat. No.: B12637208
M. Wt: 226.18 g/mol
InChI Key: OKLQXJLYRNPOTK-UHFFFAOYSA-N
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Description

2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid is an organic compound characterized by the presence of a difluoro-substituted indanone moiety attached to an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,7-difluoro-3-oxo-2,3-dihydro-1H-inden-1-yl)acetic acid typically involves the following steps:

    Formation of the Indanone Core: The indanone core can be synthesized through a Friedel-Crafts acylation reaction, where a suitable aromatic compound is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Fluorine Atoms: The difluoro substitution can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Acetic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indanone moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 2-(4,7-difluoro-3-hydroxy-2,3-dihydro-1H-inden-1-yl)acetic acid.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing

Properties

Molecular Formula

C11H8F2O3

Molecular Weight

226.18 g/mol

IUPAC Name

2-(4,7-difluoro-3-oxo-1,2-dihydroinden-1-yl)acetic acid

InChI

InChI=1S/C11H8F2O3/c12-6-1-2-7(13)11-8(14)3-5(10(6)11)4-9(15)16/h1-2,5H,3-4H2,(H,15,16)

InChI Key

OKLQXJLYRNPOTK-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=CC(=C2C1=O)F)F)CC(=O)O

Origin of Product

United States

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